![molecular formula C9H16N2 B13835180 2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
2-[Cyclopentyl(ethyl)amino]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclopentyl(ethyl)amino]acetonitrile is an organic compound with the molecular formula C9H16N2 It contains a cyclopentyl group, an ethyl group, and an aminoacetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopentyl(ethyl)amino]acetonitrile typically involves the reaction of cyclopentylamine with ethyl bromoacetate, followed by the addition of sodium cyanide to form the nitrile group. The reaction conditions generally include:
Cyclopentylamine: Reacted with ethyl bromoacetate in the presence of a base such as sodium hydroxide.
Sodium Cyanide: Added to the reaction mixture to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Cyclopentyl(ethyl)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[Cyclopentyl(ethyl)amino]acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[Cyclopentyl(ethyl)amino]acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, and the compound’s structure allows it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoacetonitrile: Contains an amino group and a nitrile group but lacks the cyclopentyl and ethyl groups.
Cyclopentylamine: Contains a cyclopentyl group and an amino group but lacks the nitrile group.
Ethylamine: Contains an ethyl group and an amino group but lacks the cyclopentyl and nitrile groups.
Uniqueness
2-[Cyclopentyl(ethyl)amino]acetonitrile is unique due to its combination of a cyclopentyl group, an ethyl group, and an aminoacetonitrile moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C9H16N2 |
|---|---|
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
2-[cyclopentyl(ethyl)amino]acetonitrile |
InChI |
InChI=1S/C9H16N2/c1-2-11(8-7-10)9-5-3-4-6-9/h9H,2-6,8H2,1H3 |
Clé InChI |
LMAVMANAQIIWKK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC#N)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


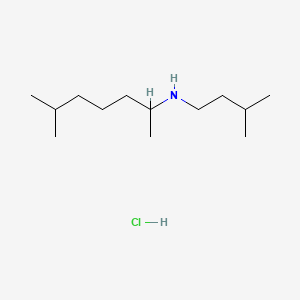
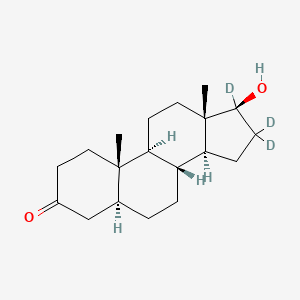

![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
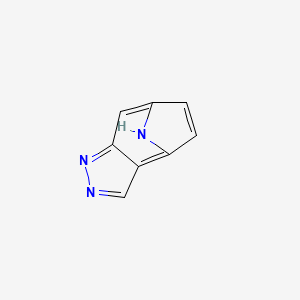
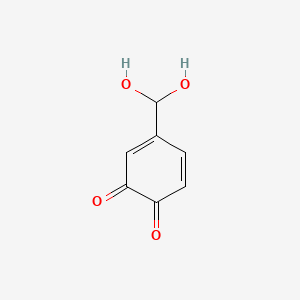
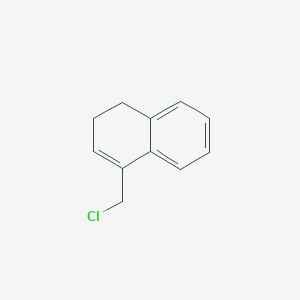
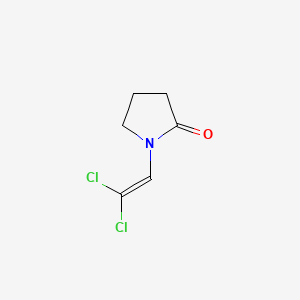
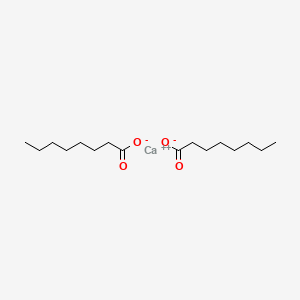
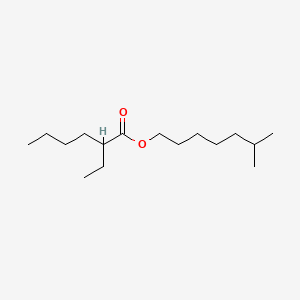
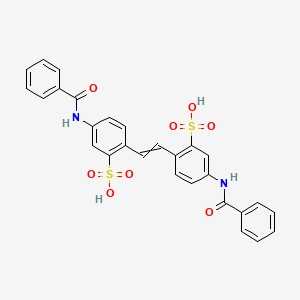


![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
